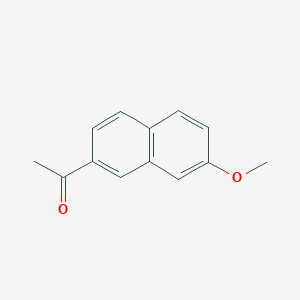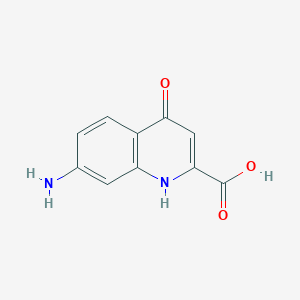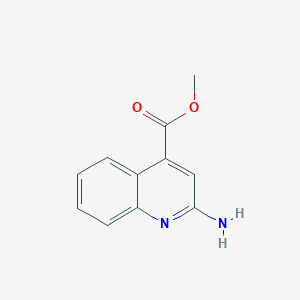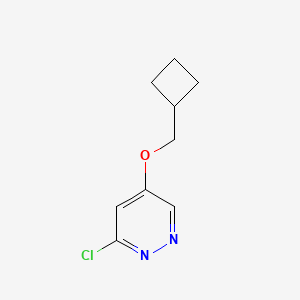
8-Quinolinol, 8-propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-8-yl propionate is an organic compound that belongs to the class of quinoline derivatives Quinoline is a nitrogen-containing heterocyclic aromatic compound, which is known for its wide range of biological and pharmacological activities Quinolin-8-yl propionate is characterized by the presence of a quinoline ring system attached to a propionate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl propionate typically involves the esterification of quinolin-8-ol with propionic acid or its derivatives. One common method is the reaction of quinolin-8-ol with propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of quinolin-8-yl propionate can be scaled up by employing continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Quinolin-8-yl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-yl propionate oxide.
Reduction: Reduction reactions can convert quinolin-8-yl propionate to its corresponding alcohol.
Substitution: The propionate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinolin-8-yl propionate oxide.
Reduction: Quinolin-8-yl propanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer properties.
Medicine: Quinolin-8-yl propionate derivatives are being explored for their potential as therapeutic agents in the treatment of diseases such as malaria and cancer.
Industry: The compound is used in the development of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of quinolin-8-yl propionate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, quinoline derivatives are known to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cytotoxic effects in cancer cells. The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
Similar Compounds
Quinolin-8-ol: The parent compound of quinolin-8-yl propionate, known for its antimicrobial properties.
Quinolin-8-yl acetate: Similar to quinolin-8-yl propionate but with an acetate group instead of a propionate group.
Quinolin-8-yl butyrate: Another ester derivative with a butyrate group.
Uniqueness
Quinolin-8-yl propionate is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The propionate group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propiedades
Número CAS |
27037-36-1 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
quinolin-8-yl propanoate |
InChI |
InChI=1S/C12H11NO2/c1-2-11(14)15-10-7-3-5-9-6-4-8-13-12(9)10/h3-8H,2H2,1H3 |
Clave InChI |
RAHGSDXNNFEYRE-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1=CC=CC2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11899689.png)



![(5R,7S,8R)-Methyl 8-amino-1-oxaspiro[4.4]nonane-7-carboxylate](/img/structure/B11899728.png)

![2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B11899733.png)






